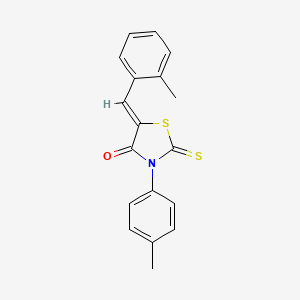![molecular formula C14H17NOS B4988310 2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
2-[benzyl(3-thienylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(3-thienylmethyl)amino]ethanol, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[benzyl(3-thienylmethyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which play important roles in cell signaling and metabolism. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Another advantage is its versatility, as it can be used as a scaffold for the development of novel compounds with potential therapeutic applications. One limitation of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For research on 2-[benzyl(3-thienylmethyl)amino]ethanol include the development of novel compounds based on its scaffold, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various fields. 2-[benzyl(3-thienylmethyl)amino]ethanol may have potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the potential of 2-[benzyl(3-thienylmethyl)amino]ethanol and its derivatives in these areas.
Méthodes De Synthèse
2-[benzyl(3-thienylmethyl)amino]ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-thiophenemethanol with benzyl chloride in the presence of a base such as potassium carbonate to form benzyl(3-thienylmethyl)carbinol. The second step involves the reaction of benzyl(3-thienylmethyl)carbinol with diethylamine in the presence of a dehydrating agent such as thionyl chloride to form 2-[benzyl(3-thienylmethyl)amino]ethanol.
Applications De Recherche Scientifique
2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, 2-[benzyl(3-thienylmethyl)amino]ethanol has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2-[benzyl(thiophen-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPSTIDYHWOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)


![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)

![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)